2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one
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Overview
Description
2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one is an organic compound that features a brominated thiophene ring and a furan ring connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Ethanone Bridge: The brominated thiophene is then reacted with furan-2-carbaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to form the ethanone bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction Reactions: The ethanone bridge can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Major Products
Substitution: Various substituted thiophene derivatives.
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Alcohols or other reduced ethanone derivatives.
Scientific Research Applications
2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of organic electronic materials, such as organic semiconductors or conductive polymers.
Chemical Biology: It can be used as a probe or ligand in biochemical assays to study various biological processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chlorothiophen-2-yl)-1-(furan-2-yl)ethan-1-one: Similar structure with a chlorine atom instead of bromine.
2-(3-Methylthiophen-2-yl)-1-(furan-2-yl)ethan-1-one: Similar structure with a methyl group instead of bromine.
2-(3-Nitrothiophen-2-yl)-1-(furan-2-yl)ethan-1-one: Similar structure with a nitro group instead of bromine.
Uniqueness
2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(3-bromothiophen-2-yl)-1-(furan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c11-7-3-5-14-10(7)6-8(12)9-2-1-4-13-9/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRRVDHUXFSIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC2=C(C=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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